molecular formula C22H29ClN4O2S B2838436 4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215408-47-1

4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2838436
CAS RN: 1215408-47-1
M. Wt: 449.01
InChI Key: OOMQBHMUBRETRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H29ClN4O2S and its molecular weight is 449.01. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting effects. They have shown potential in protecting carbon steel against corrosion in acidic environments, such as 1 M HCl solutions. These inhibitors can adsorb onto metal surfaces, providing extra stability and higher inhibition efficiencies, which could be valuable in industrial applications involving metal preservation and protection (Hu et al., 2016).

Antimicrobial and Anticancer Activities

A study on thiazolidinone derivatives, which share structural similarities with the compound of interest, demonstrated significant antimicrobial and anticancer potentials. Specifically, certain derivatives showed high activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds in cancer treatment (Deep et al., 2016).

Photodynamic Therapy

Research on benzothiazole and related compounds has highlighted their use in photodynamic therapy, a treatment method that utilizes light-sensitive compounds to target and destroy cancer cells. These studies suggest that certain benzothiazole derivatives could serve as efficient photosensitizers, potentially offering a novel approach to cancer treatment (Pişkin et al., 2020).

Synthesis of Novel Compounds

The chemical framework of 4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride allows for its use in the synthesis of various novel compounds. Such compounds have been evaluated for different biological activities, including antimicrobial actions, which underscores the versatility of this chemical structure in drug discovery and development (Badne et al., 2011).

Peptide Coupling

The compound and its derivatives have potential applications in peptide coupling, a crucial process in the synthesis of peptides and proteins. This application is essential in pharmaceutical research and development, particularly in the creation of therapeutic peptides and proteins (Brunel et al., 2005).

properties

IUPAC Name

4-(dimethylamino)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S.ClH/c1-24(2)14-7-15-26(21(27)16-10-12-17(13-11-16)25(3)4)22-23-20-18(28-5)8-6-9-19(20)29-22;/h6,8-13H,7,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMQBHMUBRETRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.